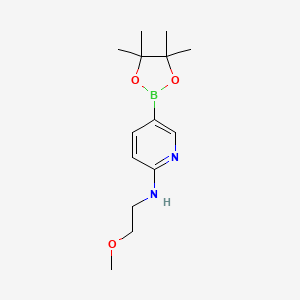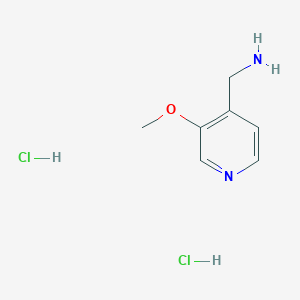
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanimidamide hydrochloride
Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanimidamide hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is derived from tetrahydronaphthalene, a bicyclic hydrocarbon, and is known for its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 1,2,3,4-tetrahydronaphthalene with ethanimidamide under specific conditions. The reaction typically involves the use of a strong acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanimidamide hydrochloride involves large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps to obtain the compound in high purity, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The reactions involving 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanimidamide hydrochloride can yield a range of products, including derivatives with altered functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
This compound finds extensive use in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable reagent for synthesizing other compounds and studying reaction mechanisms.
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanimidamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes.
Molecular Targets and Pathways:
Receptors: Potential binding to receptors involved in signal transduction pathways.
Enzymes: Interaction with enzymes that catalyze biochemical reactions.
Comparison with Similar Compounds
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanimidamide hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide: A structurally related compound with different functional groups.
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol: Another derivative with an alcohol functional group.
These compounds share similarities in their core structure but differ in their functional groups and properties, making each suitable for specific applications.
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-2,4,7,10H,3,5-6,8H2,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGOMRSKAHEEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1430967.png)

![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine](/img/structure/B1430969.png)
![Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430970.png)
![Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430972.png)
![5-Chloro-1H-pyrido[3,4-B][1,4]oxazin-2(3H)-one](/img/structure/B1430973.png)
![6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1430975.png)
![6-Chloroimidazo[1,5-A]pyridine](/img/structure/B1430976.png)
